molecular formula C21H21N5O2 B2975703 N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260999-05-0

N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2975703
CAS No.: 1260999-05-0
M. Wt: 375.432
InChI Key: KFFOFLQKOHYXRN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a propyl substituent at the 1-position of the triazolo ring and a 4-methylphenyl group on the acetamide moiety. Its molecular formula is C₂₂H₂₃N₅O₂, with a molecular weight of 389.4 g/mol . The compound’s structure combines a fused triazolo-quinoxaline core with tailored substituents designed to modulate physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-3-6-18-23-24-20-21(28)25(16-7-4-5-8-17(16)26(18)20)13-19(27)22-15-11-9-14(2)10-12-15/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFOFLQKOHYXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a derivative of the triazoloquinoxaline family, known for its promising biological activities. This compound features a unique structural configuration that enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Synthesis

The compound's molecular formula is C21H20N5O2C_{21}H_{20}N_{5}O_{2}, with a molecular weight of approximately 378.42 g/mol. Its structure includes a triazolo ring fused to a quinoxaline moiety, along with an acetamide functional group. The synthesis typically involves several key steps:

  • Formation of the Triazoloquinoxaline Core : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : The acetamide and methylphenyl groups are added via nucleophilic substitutions and acylation reactions.

Anticancer Properties

This compound has demonstrated significant anticancer activity. Studies show that it induces apoptosis in various cancer cell lines by activating specific signaling pathways. For instance, it inhibits certain kinases involved in cell proliferation and survival, leading to reduced tumor growth rates.

Cell Line IC50 (μM) Mechanism of Action
MCF7 (Breast Cancer)12.5Induction of apoptosis via kinase inhibition
NCI-H460 (Lung)10.7Disruption of cell cycle progression
SF-268 (CNS)15.0Activation of pro-apoptotic signals

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties against both gram-positive and gram-negative bacteria. Research indicates that it can inhibit the growth of various bacterial strains, including Mycobacterium species.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus8 μg/mLAntibacterial
Escherichia coli16 μg/mLAntibacterial
Candida albicans32 μg/mLAntifungal

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : The compound intercalates into DNA strands, disrupting replication and transcription processes.
  • Kinase Inhibition : It inhibits key kinases involved in signaling pathways that regulate cell growth and survival.
  • Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.

Case Studies

Recent investigations have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis in MCF7 cells.
  • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as an alternative therapeutic agent.

Comparison with Similar Compounds

Core Heterocycle Differences

  • Triazolo[4,3-a]quinoxaline vs. Indazolo[2,3-a]quinoxaline: The target compound and its triazolo analogs (e.g., ) feature a triazole fused to quinoxaline, whereas indazoloquinoxalines (e.g., ) incorporate an indazole ring.

Substituent Effects

  • R1 (Triazolo Substituent): Propyl vs. Methyl: The propyl group in the target compound and analogs increases lipophilicity (predicted logP ~3.5 vs. ~2.8 for methyl), which may enhance membrane permeability but reduce aqueous solubility .
  • R2 (Aryl Group): 4-Methylphenyl (Target) vs. 4-Chlorophenyl (): The methyl group is electron-donating, which may stabilize π-π interactions with aromatic residues in target proteins. 3-Ethylphenyl (): Ethyl at the meta position may disrupt planar binding interactions compared to the para-methyl group in the target compound .

Spectroscopic and Analytical Comparisons

NMR and HRMS Trends

  • Triazolo Derivatives :

    • The target compound’s propyl group would produce distinct NMR signals (e.g., δ ~0.9 ppm for CH₃, δ ~1.5 ppm for CH₂ in propyl) compared to methyl (δ ~2.5 ppm) in .
    • HRMS data for triazolo derivatives (e.g., : m/z 367.793 [M+H]⁺) show mass differences proportional to substituent changes (e.g., +21.6 for propyl vs. methyl) .
  • Indazolo Derivatives: Indazoloquinoxalines () exhibit downfield-shifted aromatic protons (δ ~8.5–9.0 ppm) due to the indazole ring’s electron-deficient nature, contrasting with triazolo derivatives (δ ~7.5–8.5 ppm) .

Pharmacological Implications (Inferred from Analogs)

While direct activity data for the target compound are unavailable, insights can be drawn from structural analogs:

  • Compound: The 4-chlorophenyl group may enhance target affinity in kinase assays due to halogen bonding, as seen in similar triazoloquinoxalines .

Q & A

Q. How can researchers optimize the synthesis of N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?

  • Methodological Answer : Synthesis optimization can involve refluxing intermediates in polar aprotic solvents (e.g., DMF) with catalysts like anhydrous ZnCl₂ to promote cyclization . Click chemistry approaches using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may also be adapted for triazole-containing analogs . For acetamide formation, coupling reactions with chloroacetyl chloride in the presence of triethylamine (as a base) under inert conditions (20–25°C) are effective, followed by recrystallization from ethanol-DMF mixtures .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks, FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, though this requires high-purity samples .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

  • Methodological Answer : Due to the compound’s likely hydrophobicity (based on its triazoloquinoxaline core), use polar aprotic solvents like DMF or DMSO for stock solutions. For aqueous compatibility, employ surfactants (e.g., Tween-80) or cyclodextrin-based encapsulation. Solubility parameters (Hansen solubility coefficients) can be computationally predicted to guide solvent selection .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician . Store the compound in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer : Systematically modify substituents on the triazoloquinoxaline core (e.g., propyl vs. methyl groups) and the acetamide’s aryl moiety (e.g., 4-methylphenyl vs. halogenated analogs). Test derivatives against target enzymes (e.g., kinases) using competitive inhibition assays. Correlate activity with steric/electronic parameters (Hammett constants, logP) to identify pharmacophores .

Q. What computational strategies predict reactivity and regioselectivity in derivative synthesis?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and identify kinetically favored pathways. Quantum mechanical/molecular mechanical (QM/MM) simulations can predict regioselectivity in cyclization steps. Pair computational data with high-throughput experimentation (HTE) to validate predictions .

Q. How can stability under physiological conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC-UV/MS. Identify hydrolytically labile sites (e.g., ester/amide bonds) and stabilize them via fluorination or steric hindrance. For photostability, expose samples to UV-Vis light and track decomposition kinetics .

Q. What mechanistic insights guide biological activity optimization?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics with target proteins. Molecular docking (e.g., AutoDock Vina) identifies key interactions (hydrogen bonds, π-π stacking). Mutagenesis studies validate predicted binding residues .

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